

"Methyl 1-methylpyrrole-2-carboxylate"

molecular structure and formula

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Compound of Interest

Compound Name: *Methyl 1-methylpyrrole-2-carboxylate*

Cat. No.: *B1267042*

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An In-depth Technical Guide to **Methyl 1-methylpyrrole-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **Methyl 1-methylpyrrole-2-carboxylate**. It is intended for an audience with a strong background in chemistry and pharmacology, offering detailed data and experimental protocols to support research and development activities.

Molecular Structure and Chemical Formula

Methyl 1-methylpyrrole-2-carboxylate is a substituted pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The structure consists of a pyrrole ring with a methyl group attached to the nitrogen atom (position 1) and a methyl carboxylate group at position 2.

The key identifiers and properties of this molecule are summarized in the table below.

Identifier	Value
IUPAC Name	methyl 1-methylpyrrole-2-carboxylate[1]
Molecular Formula	C ₇ H ₉ NO ₂ [1][2]
CAS Number	37619-24-2[1][2]
Molecular Weight	139.15 g/mol [1]
SMILES	CN1C=CC=C1C(=O)OC[1]
InChI Key	APHVGKYWHWFAQV-UHFFFAOYSA-N[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **Methyl 1-methylpyrrole-2-carboxylate** is presented below. This data is crucial for its identification, purification, and characterization.

Property	Value	Source
Appearance	Clear colorless to yellow to orange liquid	Thermo Scientific
Refractive Index (@ 20°C)	1.5195-1.5225	Thermo Scientific
¹ H NMR (DMSO-d ₆ , ppm)	7.04 (d), 6.81 (d), 6.07 (t), 3.85 (s), 3.72 (s)	ChemicalBook
¹³ C NMR	Data available	PubChem[1], SpectraBase[3]
IR Spectrum	Data available	NIST WebBook[4]
Mass Spectrum (EI)	Major peaks at m/z 139, 108	NIST WebBook[2]

Note: NMR peak assignments are inferred from the structure and may require further experimental verification.

Experimental Protocols: Synthesis of Pyrrole Derivatives

The synthesis of substituted pyrroles is a fundamental process in organic chemistry, with various methods available. Below is a representative protocol for the N-methylation of a pyrrole precursor, a common step in the synthesis of compounds like **Methyl 1-methylpyrrole-2-carboxylate**.

N-Methylation of Pyrrole using Methyl Iodide and a Base

This protocol describes a general method for the N-methylation of pyrrole, which can be adapted for precursors to **Methyl 1-methylpyrrole-2-carboxylate**.

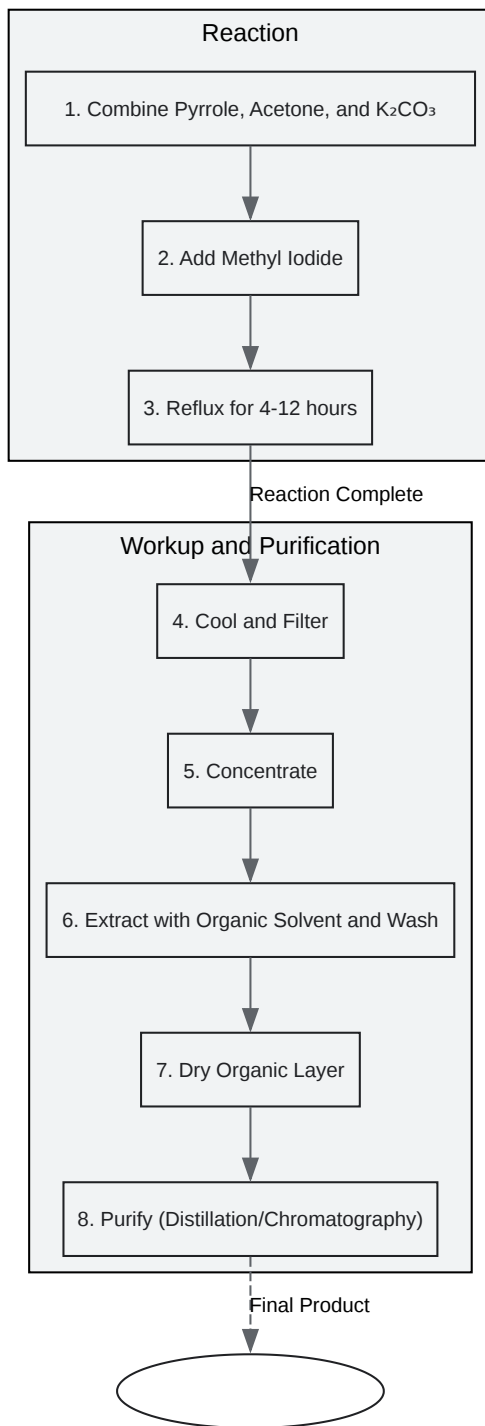
Materials:

- Pyrrole (or a suitable pyrrole-2-carboxylate precursor)
- Methyl iodide (CH_3I)
- Potassium carbonate (K_2CO_3) or another suitable base
- Acetone (or another appropriate solvent)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** To a round-bottom flask containing a magnetic stir bar, add pyrrole (1 equivalent) and acetone.
- **Addition of Base:** Add potassium carbonate (1.5-2 equivalents) to the solution.
- **Addition of Methylating Agent:** While stirring, add methyl iodide (1.1-1.2 equivalents) dropwise to the suspension.
- **Reaction:** Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove any remaining salts and water-soluble impurities.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent to yield the crude N-methylated pyrrole. Further purification can be achieved by distillation or column chromatography.

Workflow for N-Methylation of Pyrrole



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A generalized workflow for the N-methylation of pyrrole.

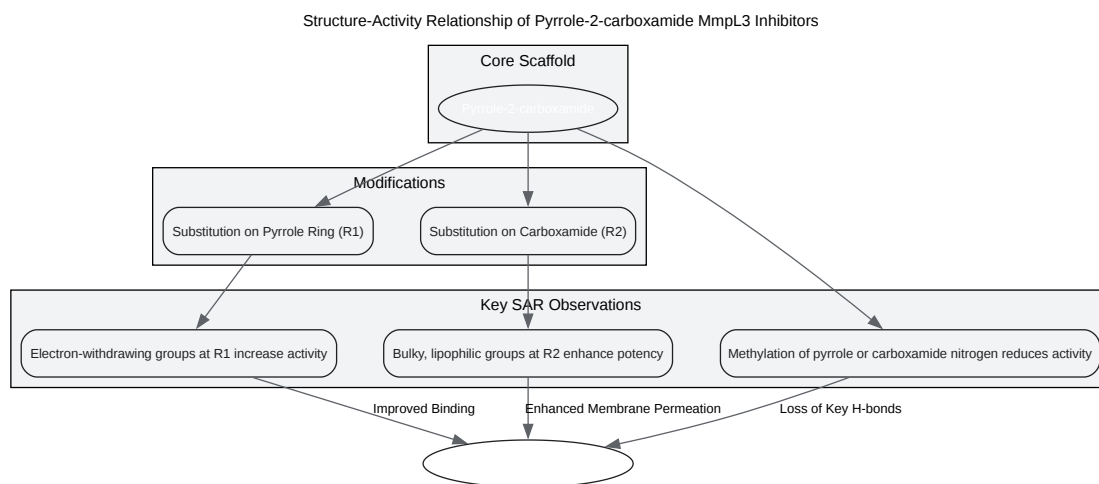
Biological and Pharmacological Context

While **Methyl 1-methylpyrrole-2-carboxylate** itself is not extensively documented as a bioactive molecule, the pyrrole-2-carboxamide scaffold is of significant interest in drug discovery.

Pyrrole-2-carboxamides as MmpL3 Inhibitors

Recent research has identified pyrrole-2-carboxamide derivatives as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter for mycolic acids in *Mycobacterium tuberculosis*.^[5] This makes MmpL3 a promising target for the development of new anti-tuberculosis drugs, particularly for combating drug-resistant strains.

A structure-activity relationship (SAR) study of these compounds revealed key structural features that influence their antimycobacterial activity.^[5] The diagram below illustrates the logical relationships in this SAR study.



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Logical flow of the structure-activity relationship for MmpL3 inhibitors.

This research highlights the potential of the pyrrole scaffold, including derivatives of **Methyl 1-methylpyrrole-2-carboxylate**, as a starting point for the design of novel therapeutic agents.

Conclusion

Methyl 1-methylpyrrole-2-carboxylate is a well-characterized small molecule with established synthetic routes. While its direct biological applications are not widely reported, its structural motif is present in compounds with significant pharmacological activity. This guide provides

foundational data and protocols to aid researchers in the synthesis and study of this and related compounds for applications in medicinal chemistry and drug discovery.

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